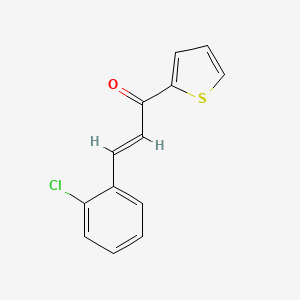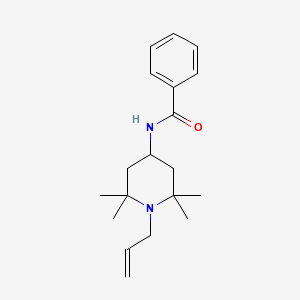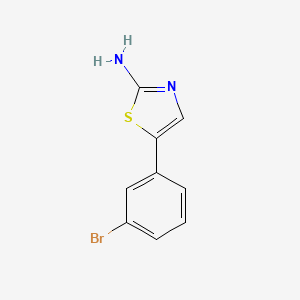
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone
概要
説明
“(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone” is a chemical compound with the CAS Number: 909712-01-2 . It has a molecular weight of 284.16 . The compound is solid in its physical form .
Molecular Structure Analysis
The IUPAC name of this compound is 1-[(5-bromo-2-pyridinyl)carbonyl]-4-methylpiperazine . The InChI code is 1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-3-2-9(12)8-13-10/h2-3,8H,4-7H2,1H3 . This information can be used to deduce the molecular structure of the compound.Physical And Chemical Properties Analysis
“(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone” is a solid compound . Its molecular weight is 284.16 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.科学的研究の応用
Synthesis and Biological Activity
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone and its analogs have been studied for their synthesis and biological activity. For instance, the synthesis of novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4-arylpiperazino)methanones, which includes similar compounds, has been explored, showing significant antibacterial activity against various human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).
Structural and Chemical Properties
Studies have examined the molecular structure and chemical properties of related compounds. For example, research on 5-Amino-1-benzoyl-3-methylpyrazole, which shares a similar molecular structure, discussed its hydrogen bonding and molecular interactions (Quiroga et al., 2010).
Inhibition of Acetylcholinesterase
Arylisoxazole‐Phenylpiperazine derivatives, including compounds similar to (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone, have been synthesized and evaluated for their inhibitory effect on acetylcholinesterase, an enzyme related to Alzheimer’s disease. Some derivatives exhibited potent inhibitory activity, suggesting potential therapeutic applications (Saeedi et al., 2019).
Synthesis Techniques
Research has focused on the synthesis techniques of structurally similar compounds, providing insights into efficient and novel ways of creating these chemicals. For instance, studies on the synthesis of fluorine-containing derivatives show the versatility and adaptability of these compounds in various chemical reactions (Joshi, Pathak, & Sharma, 1986).
Biological Activities
A range of biological activities, including herbicidal and insecticidal, have been observed in compounds structurally related to (5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone. This highlights the potential application of these compounds in agriculture and pest control (Wang et al., 2015).
Central Nervous System Receptors
Compounds in this chemical class have been studied for their interaction with central nervous system receptors, indicating potential applications in neuropharmacology and the treatment of CNS disorders (Beduerftig, Weigl, & Wünsch, 2001).
Safety and Hazards
The safety data sheet (SDS) for “(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone” can be found online . It’s important to refer to this document for detailed information on handling, storage, and disposal of the compound. Always follow standard laboratory safety procedures when working with this compound.
特性
IUPAC Name |
(5-bromopyridin-2-yl)-(4-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-14-4-6-15(7-5-14)11(16)10-3-2-9(12)8-13-10/h2-3,8H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQZKEONFOSUEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromopyridin-2-yl)(4-methylpiperazin-1-yl)methanone | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Benzyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B6322072.png)











